

Application Notes and Protocols: Basic Red 13 for Flow Cytometry Analysis

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Compound of Interest

Compound Name: Basic Red 13

Cat. No.: B1666102

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Introduction

Basic Red 13 (C.I. 48015) is a cationic methine dye characterized by its vibrant red color.^{[1][2]} Its positive charge allows it to interact with negatively charged surfaces, a key feature in its application as a biological stain.^[3] Cationic dyes are known to accumulate in mitochondria, driven by the highly negative mitochondrial membrane potential ($\Delta\Psi_m$) of healthy, respiring cells. This property suggests a strong potential for **Basic Red 13** as a fluorescent probe for assessing mitochondrial function in flow cytometry.

This document provides detailed protocols for the proposed application of **Basic Red 13** in the analysis of mitochondrial membrane potential by flow cytometry. The protocols are based on established methods for analogous cationic dyes such as Rhodamine 123 and TMRE.

Principle of Application: Mitochondrial Membrane Potential Assessment

The primary proposed application of **Basic Red 13** in flow cytometry is the measurement of mitochondrial membrane potential ($\Delta\Psi_m$). In healthy cells, the electron transport chain generates a strong negative charge inside the mitochondria. As a cationic dye, **Basic Red 13** is sequestered and concentrated within these energized mitochondria, leading to a bright fluorescent signal. A decrease in $\Delta\Psi_m$, an early hallmark of apoptosis and cellular stress,

results in a reduced accumulation of the dye and consequently, a decrease in fluorescence intensity. This change can be readily quantified on a per-cell basis using flow cytometry.

Data Presentation

The following tables summarize the key parameters for the proposed use of **Basic Red 13** in flow cytometry, derived from typical conditions for similar red fluorescent cationic dyes.

Table 1: Reagent and Staining Parameters

Parameter	Recommended Value	Notes
Basic Red 13 Stock Solution	1 mM in DMSO	Store at -20°C, protected from light.
Working Concentration	50 - 400 nM	Optimal concentration should be determined empirically for each cell type.
Incubation Time	15 - 45 minutes	Time may vary depending on cell type and experimental conditions.
Incubation Temperature	37°C	
Cell Density	1 x 10 ⁶ cells/mL	
Positive Control (Depolarization)	5-10 µM FCCP or CCCP	

Table 2: Flow Cytometry Settings (Estimated)

Parameter	Recommended Setting	Notes
Excitation Laser	561 nm (Yellow-Green)	Based on the red color of the dye. A 488 nm (Blue) laser might also be tested for suboptimal excitation.
Emission Filter	610/20 nm (e.g., PE-Texas Red channel)	The optimal filter should be determined by running a fluorescence emission scan if possible.

Disclaimer: The spectral properties of **Basic Red 13** for fluorescence applications are not extensively documented. The recommended laser and filter settings are estimations based on its color and the properties of similar dyes. It is highly recommended that users perform a spectral analysis on their specific instrument to determine the optimal settings.

Experimental Protocols

Protocol 1: Preparation of Reagents

- **Basic Red 13** Stock Solution (1 mM):
 - The molecular weight of **Basic Red 13** is 389.36 g/mol [\[1\]](#)
 - Dissolve 1 mg of **Basic Red 13** powder in 2.57 mL of high-quality, anhydrous DMSO.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C, protected from light.
- FCCP Stock Solution (10 mM):
 - Prepare a 10 mM stock solution of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) in DMSO.
 - Store at -20°C.
- 1X Phosphate-Buffered Saline (PBS):

- Prepare a sterile 1X PBS solution, pH 7.4.

Protocol 2: Staining of Suspension Cells for Mitochondrial Membrane Potential Analysis

- Culture cells to the desired density. Ensure cells are in the logarithmic growth phase.
- Induce apoptosis or treat cells with the compound of interest in separate tubes. Include an untreated control group.
- For a positive control for mitochondrial depolarization, add FCCP to a final concentration of 5-10 μM to a separate aliquot of untreated cells and incubate at 37°C for 10-20 minutes.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Resuspend the cell pellets in pre-warmed (37°C) cell culture medium or PBS at a concentration of 1×10^6 cells/mL.
- Prepare the **Basic Red 13** working solution by diluting the 1 mM stock solution in the cell suspension to a final concentration of 50-400 nM. It is crucial to titrate the dye concentration to find the optimal balance between signal intensity and background fluorescence for your specific cell type.
- Incubate the cells at 37°C for 15-45 minutes, protected from light.
- (Optional) Wash the cells once with 1X PBS to remove excess dye. Centrifuge at 300 x g for 5 minutes and resuspend in 1X PBS. This may reduce background fluorescence.
- Resuspend the final cell pellet in 0.5 mL of 1X PBS for flow cytometry analysis.
- Analyze the samples on a flow cytometer promptly.

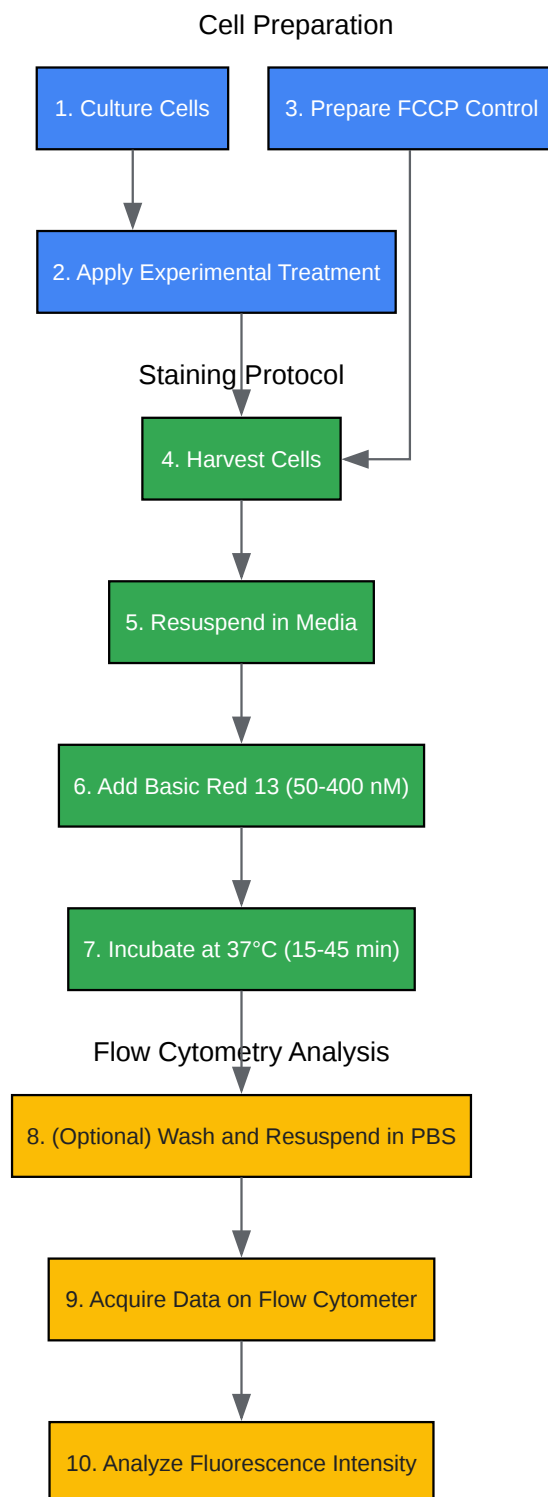
Protocol 3: Data Acquisition and Analysis

- Set up the flow cytometer with the estimated laser and filter settings (e.g., 561 nm excitation, 610/20 nm emission filter).

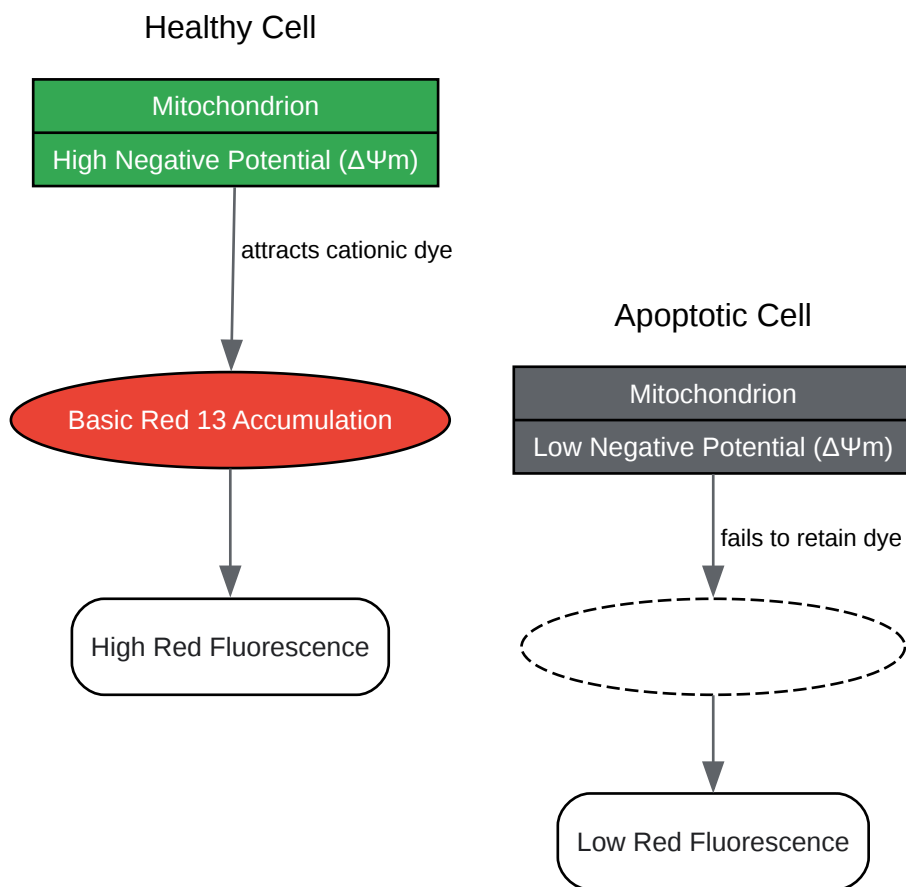
- Use the unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest and to set the baseline for fluorescence.
- Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample.
- Create a histogram of the fluorescence intensity for the **Basic Red 13** signal.
- The untreated, healthy cells should exhibit a bright fluorescence peak.
- The FCCP-treated positive control cells should show a significant shift to the left (lower fluorescence intensity), indicating mitochondrial depolarization.
- Analyze the fluorescence intensity of your treated samples relative to the untreated control to determine the effect of your treatment on the mitochondrial membrane potential. A decrease in fluorescence intensity suggests a loss of $\Delta\Psi_m$.

Visualizations

Experimental Workflow for Mitochondrial Membrane Potential Analysis



Mitochondrial Membrane Potential in Healthy vs. Apoptotic Cells



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